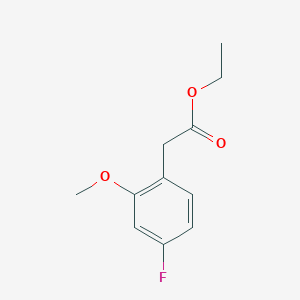

Ethyl 4-fluoro-2-methoxyphenylacetate

Description

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

ethyl 2-(4-fluoro-2-methoxyphenyl)acetate |

InChI |

InChI=1S/C11H13FO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

OOJIXMGDRQNXNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-fluoro-2-methoxyaniline or Related Precursors

Starting Material : 2,4-difluoro-1-nitrobenzene or 4-fluoro-2-methoxy-1-nitrobenzene.

Step A: Nucleophilic substitution to introduce methoxy group

In a dry round bottom flask, toluene is used as solvent, and 2,4-difluoro-1-nitrobenzene is reacted with methanol in the presence of potassium tert-butoxide at 0°C to 20°C for several hours. This results in selective substitution of one fluorine by methoxy, yielding 4-fluoro-2-methoxy-1-nitrobenzene with yields around 87%.Step B: Catalytic hydrogenation of nitro group to aniline

The nitro compound is hydrogenated in methanol using Raney nickel catalyst under nitrogen atmosphere at 25-30°C with hydrogen gas feed until completion (8-10 hours). The product is 4-fluoro-2-methoxyaniline obtained in high yield (~98%).

Acetylation to Form N-(4-fluoro-2-methoxyphenyl)acetamide

- The aniline derivative is acetylated by stirring with acetic acid followed by slow addition of acetic anhydride at 25-35°C. The mixture is heated to 90°C for 3-5 hours, then worked up by water decomposition, filtration, and extraction with ethyl acetate. The crude acetamide is purified by washing and drying, yielding about 83% product.

Nitration to Introduce Nitro Group at 5-Position (Optional Intermediate)

- The acetamide is nitrated using fuming nitric acid and sulfuric acid at 0-5°C, followed by stirring at room temperature. The nitrated acetamide is isolated by filtration and washing with water, yielding approximately 78%.

Hydrolysis to 4-fluoro-2-methoxy-5-nitroaniline (Optional)

- The nitrated acetamide is hydrolyzed with hydrochloric acid under reflux, followed by neutralization and extraction with ethyl acetate. The solid is crystallized from petroleum ether, yielding about 73%.

Formation of Ethyl 4-fluoro-2-methoxyphenylacetate

While the above steps focus on the preparation of fluorinated methoxy aniline intermediates, the esterification to form this compound typically follows:

Esterification of 4-fluoro-2-methoxyphenylacetic acid with ethanol

The carboxylic acid precursor is reacted with ethanol under acidic catalysis (e.g., sulfuric acid or acid resin) to form the ethyl ester. This can be done via Fischer esterification, often with removal of water to drive equilibrium.Alternative synthetic routes may involve:

Fluorination of 2-methoxyphenylacetate derivatives using selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂), followed by purification.

Direct alkylation of 4-fluoro-2-methoxyphenylacetate anion with ethyl halides under basic conditions.

Purification and Characterization

Purification methods include recrystallization from ethanol or petroleum ether and chromatographic techniques (silica gel column chromatography with hexane/ethyl acetate gradients).

Characterization involves:

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) to confirm substitution patterns and ester formation.

High-Performance Liquid Chromatography (HPLC) for purity assessment.

Mass Spectrometry (ESI-MS) for molecular weight confirmation.

X-ray crystallography for structural confirmation of substituent positions.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Methoxy substitution | 2,4-difluoro-1-nitrobenzene, methanol, PTB, 0-20°C | 87 | Nucleophilic aromatic substitution |

| B | Nitro reduction | Raney Ni, H₂, methanol, 25-30°C, 8-10 h | 98 | Catalytic hydrogenation |

| C | Acetylation | Acetic acid, acetic anhydride, 25-90°C | 83 | Protects aniline as acetamide |

| D | Nitration (optional) | HNO₃ (fuming), H₂SO₄, 0-5°C | 78 | Introduces nitro at 5-position |

| E | Hydrolysis (optional) | HCl, reflux | 73 | Converts acetamide to aniline |

| F | Esterification (general) | Ethanol, acid catalyst (H₂SO₄), reflux | Variable | Forms ethyl ester from carboxylic acid |

The multi-step approach starting from fluoronitrobenzene derivatives allows regioselective introduction of methoxy and fluorine groups with high yields and purity.

Catalytic hydrogenation with Raney nickel is a mild and efficient method to reduce nitro to amine without affecting other sensitive groups.

Acetylation serves as a protective step to prevent side reactions during nitration and other electrophilic substitutions.

Esterification conditions must be carefully controlled to avoid hydrolysis or transesterification, especially given the sensitivity of fluorinated aromatic esters.

Fluorination methods using reagents like DAST require careful handling due to reagent reactivity but offer direct routes to fluorinated esters.

Purification by recrystallization and chromatography ensures removal of regioisomeric impurities and unreacted starting materials, critical for applications in pharmaceuticals.

The preparation of this compound involves a series of well-established organic transformations including nucleophilic aromatic substitution, catalytic hydrogenation, acetylation, optional nitration, hydrolysis, and esterification. The process is optimized for high yield and regioselectivity, with purification and characterization steps ensuring product quality. The synthetic routes are supported by detailed patent literature and research findings, providing a reliable framework for industrial and laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-fluoro-2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide and potassium fluoride are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 4-fluoro-2-methoxyphenylacetic acid.

Reduction: Ethyl2-(4-fluoro-2-methoxyphenyl)ethanol.

Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-fluoro-2-methoxyphenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to be used in the preparation of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

- Key Reactions :

- Esterification : The compound can be synthesized through esterification reactions, allowing for the introduction of various functional groups.

- Nucleophilic Substitution : The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a precursor in the development of new therapeutic agents. Its derivatives have shown promise in targeting specific biological pathways.

-

Case Study: Anticancer Activity

A study on fluorinated phenyl acetate derivatives demonstrated significant anticancer properties. Compounds similar to this compound were found to exhibit cytotoxic effects against various cancer cell lines, indicating its potential use in cancer therapeutics . -

Mechanism of Action :

The compound may interact with biological targets through covalent or non-covalent interactions. Inhibitory effects on enzyme activity have been observed, suggesting its role as an enzyme inhibitor in drug design.

Biological Studies

This compound is utilized in biological studies to explore interactions between small molecules and macromolecules such as proteins and nucleic acids.

- Binding Studies :

Radioligand binding assays have been employed to assess how compounds derived from this compound interact with receptors involved in neurotransmission, such as GABA_A receptors. These studies provide insights into the pharmacological profiles of these compounds .

Industrial Applications

The compound is also relevant in industrial applications, particularly in the production of specialty chemicals and materials with specific properties.

- Cosmetic Formulations :

This compound has been explored for use in cosmetic formulations due to its stability and compatibility with various ingredients. Its incorporation can enhance product performance by improving texture and sensory attributes .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of Ethyl2-(4-fluoro-2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 4-fluoro-2-methoxyphenylacetate with key analogs, highlighting structural variations, properties, and applications inferred from the evidence:

*Hypothetical structure inferred from analogs. †No direct CAS RN found in evidence.

Key Observations:

Substituent Effects: Halogens: Fluorine (electronegative, small) improves metabolic stability and bioavailability compared to bulkier chloro substituents . Methoxy Group: The 2-methoxy group in the target compound likely enhances solubility and directs electrophilic substitution reactions .

Pharmaceuticals: Acrylate derivatives () highlight bioactivity trends, suggesting the target compound could serve as a precursor for drug candidates .

Synthesis and Stability: Fluorinated phenylacetates are typically synthesized via nucleophilic aromatic substitution or esterification. For example, reports acrylate derivatives synthesized via condensation reactions . The absence of keto-enol tautomerism in the target compound (unlike ethyl acetoacetate) simplifies storage and handling .

Research Findings and Implications

- Biological Activity: Fluorinated phenylacetates exhibit enhanced bioactivity compared to non-halogenated analogs. For instance, difluoro and methoxy substitutions in ’s compound correlate with improved pesticidal or antimicrobial properties .

- Thermodynamic Stability : Fluorine’s inductive effect increases the stability of the ester bond, making the target compound less prone to hydrolysis than chloro analogs .

- Market Availability : Ethyl 2,4-difluoro-6-methoxyphenylacetate () is commercially available, suggesting scalable synthesis routes for the target compound via similar methodologies .

Biological Activity

Ethyl 4-fluoro-2-methoxyphenylacetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C11H13F O3

- Molecular Weight : Approximately 224.22 g/mol

- Functional Groups : A fluoro group and a methoxy group attached to a phenyl ring, linked to an acetate moiety.

These structural features contribute to its unique reactivity and biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluoro and methoxy substituents enhances its binding affinity, which can modulate various biochemical pathways. Notably, these interactions may lead to:

- Antimicrobial Effects : The compound has shown potential in inhibiting microbial growth.

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation through specific pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For example, it has been tested against a range of bacteria and fungi, showing varying degrees of effectiveness. The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

Anti-inflammatory Activity

In vitro studies have reported that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. It may modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-bromophenyl)acetate | Bromine instead of fluorine | May exhibit different reactivity due to bromine's larger size |

| Ethyl 2-(4-methoxyphenyl)acetate | Lacks a fluorine atom | Potentially lower biological activity due to absence of fluorine |

| Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate | Different substitution pattern | May show varied interaction profiles |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound against several pathogens reported an IC50 value indicating effective inhibition at low concentrations. The study highlighted its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In another investigation, the compound was tested in cell cultures for its ability to inhibit inflammatory markers. Results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its application in treating inflammatory diseases.

- Pharmacokinetics : Research into the pharmacokinetic profile of this compound revealed favorable absorption characteristics, making it a candidate for oral bioavailability studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.